molecular formula C12H23NO3 B13913223 Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B13913223
M. Wt: 229.32 g/mol
InChI Key: GTUZRHLZQZWTGH-SNVBAGLBSA-N
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Description

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amine and a suitable leaving group, cyclization can be achieved under basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxymethylation reactions. This can be done by reacting the azepane ring with formaldehyde or other hydroxymethylating agents under controlled conditions.

    Protection of the Amine Group: The amine group in the azepane ring can be protected using tert-butyl chloroformate to form the tert-butyl carbamate. This step is crucial to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The azepane ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl azepane-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate: The stereochemistry differs, which can influence its reactivity and biological activity.

    Tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a six-membered ring instead of a seven-membered azepane ring, affecting its chemical properties.

Uniqueness

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate is unique due to its combination of a bulky tert-butyl group, a hydroxymethyl group, and a seven-membered azepane ring. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

GTUZRHLZQZWTGH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CO

Origin of Product

United States

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